(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-2-16(10-3-9-15)19(17,18)11-8-12-4-6-13(14)7-5-12/h4-8,11H,2-3,10H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNHYVWIZHIYOE-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form 4-chloroaniline.
Introduction of the Cyanoethyl Group: The 4-chloroaniline is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Formation of the Ethylethenesulfonamide Moiety: The final step involves the reaction of the intermediate with ethyl vinyl sulfone under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The cyanoethyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of “(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide” with structurally analogous sulfonamide derivatives, focusing on substituents, physicochemical properties, and biological activity.
Key Observations:
Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) enhances metabolic stability and target binding affinity compared to electron-donating groups (e.g., methoxy in ).
Stereochemical Influence: The (E)-configuration in ethenesulfonamides is associated with higher conformational rigidity, which may explain superior enzyme inhibition (e.g., COX-2) compared to non-rigid analogs like urea derivatives .
Pharmacological Profiles :
- Urea-based sulfonamides (e.g., ) exhibit classical diuretic effects, whereas ethenesulfonamides show promise in anti-inflammatory and anticancer contexts .
Biological Activity
(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅ClN₂O₂S
- Molecular Weight : 300.79 g/mol
- IUPAC Name : (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethenesulfonamide
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways:
- Enzyme Inhibition : It has been shown to inhibit certain phospholipases, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
- Anticancer Potential : Some analogs of sulfonamide compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
In Vitro Studies
A series of in vitro studies were conducted to evaluate the biological activity of this compound:
Case Studies
- Case Study on Inflammation : A study published in Chemical Biology & Drug Design investigated the anti-inflammatory effects of similar sulfonamide derivatives, noting that compounds with structural similarities to this compound significantly reduced inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, revealing that derivatives were effective against a range of Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, preliminary toxicity assessments indicate moderate irritation potential, particularly upon dermal exposure. Further toxicological studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
